- Synthesis of phenothiazines via ligand-free CuI-catalyzed cascade C-S and C-N coupling of aryl ortho-dihalides and ortho-aminobenzenethiolsChemical Communications (Cambridge, 2012, 48(43), 5367-5369,
Cas no 92-84-2 (Phenothiazine)

Phenothiazine structure
Nome do Produto:Phenothiazine
Phenothiazine Propriedades químicas e físicas
Nomes e Identificadores
-
- 10H-Phenothiazine
- Dibenzo-p-thiazine
- DIBENZOTHIAZINE
- PHENOXUR
- VERMITIN
- 10H-Phenothiazin
- Afi-Tiazin
- Agrazine
- Antiverm
- Biverm
- Contaverm
- Contavern
- Contraverm
- Danikoropa
- Dibenzoparathiazine
- Phenothiazine
- Phenothiazine Solution
- Feeno
- Phenosan
- Phenthiazine
- PTZ
- 2,3:5,6-Dibenzo-1,4-thiazine
- Thiodiphenylamine
- Dibenzo-1,4-thiazine
- Penthazine
- Souframine
- Reconox
- Phenoverm
- Fentiazin
- Phenovis
- Padophene
- Nexarbol
- Nemazine
- Nemazene
- Lethelmin
- Fenoverm
- Phenegic
- Helmetina
- Phenzeen
- Orimon
- Thiodiphenylamin
- Wurm-Thional
- Early bird wormer
- Fenothiazine
- Tiodifenilamina
- Fenotiazina
- Thiodifenylamine
- ENT 38
- Phe
- Phenothiazine (6CI, 7CI, 8CI)
- Antage TDP
- NSC 2037
- TDP-G
- Phenothiazine,98%
- DA-76809
- Phenothiazine (INN)
- PHENOTHIAZINE (USP-RS)
- CS-0008338
- Phenothiazine, >=98%
- Phenothiazine [INN]
- NSC-760392
- SR-01000721844-4
- AC-10429
- NSC2037
- NCGC00091146-01
- NS00002986
- WLN: T C666 BM ISJ
- MLS003166904
- BIDD:GT0831
- Phenothiazine, United States Pharmacopeia (USP) Reference Standard
- Fenotiazina [INN-Spanish]
- Phenthiazinum
- Tiodifenilamina [Italian]
- Phenothiazine, SAJ first grade
- Thiodiphenylamin [German]
- s4251
- Fenotiazina [Italian]
- P0106
- SR-01000721844
- GS9EX7QNU6
- PHENOTHIAZINE [MI]
- NC00365
- Caswell No. 652
- BRD-K59597909-001-19-2
- Phenothiazine, Vetec(TM) reagent grade, 98%
- UNII-GS9EX7QNU6
- D02601
- XL-50
- Oprea1_495637
- AI3-00038
- HMS3372C18
- Nemazine (veterinary)
- Thiodifenylamine [Dutch]
- BP-31210
- PROMETHAZINE HYDROCHLORIDE IMPURITY A (EP IMPURITY)
- SCHEMBL2395921
- HMS3394I13
- HMS3652J21
- HMS3885P13
- CHEBI:37932
- Phenothiazine [INN:NF]
- 4-27-00-01214 (Beilstein Handbook Reference)
- MLS001424182
- PHENOTHIAZINE [GREEN BOOK]
- AKOS000119180
- ENT-38
- CHEBI:38093
- InChI=1/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13
- SY004343
- PHENOTHIAZINE [HSDB]
- Tox21_111090_1
- Tox21_111090
- Nemazine [veterinary] (TN)
- HMS1607G06
- NSC760392
- a phenothiazine
- SW197745-2
- Phenothiazinum (INN-Latin)
- DTXCID301126
- NCGC00091146-03
- BRD-K59597909-001-17-6
- MLS000069413
- NCGC00091146-02
- HMS2230N12
- BBL011728
- BDBM50012855
- AB00572590_12
- NCGC00091146-04
- DTXSID5021126
- MFCD00005015
- NCGC00091146-08
- EPA Pesticide Chemical Code 064501
- EC 202-196-5
- CAS-92-84-2
- Phenothiazine, VETRANAL(TM), analytical standard
- NSC-2037
- DB11447
- Phenothiazinum
- CHEBI:37931
- Fenothiazine [Dutch]
- 92-84-2
- EINECS 202-196-5
- PHENOTHIAZINE [USP-RS]
- HMS3715J12
- 75788-67-9
- phenothiazin
- Phenothiazinum [INN-Latin]
- STK205834
- F0266-2850
- PS-3980
- W-100270
- CCG-101115
- CCRIS 5877
- ALIMEMAZINE HEMITARTRATE IMPURITY C [EP IMPURITY]
- F90393
- Phenothiazine, purum, >=98.0% (GC)
- HMS2052I13
- BRD-K59597909-001-20-0
- Opera_ID_1719
- cid_7108
- EN300-19084
- PHENOTHIAZINE, REFERENCE STANDARD
- SMR000059045
- ALIMEMAZINE HEMITARTRATE IMPURITY C (EP IMPURITY)
- Tox21_400010
- Pharmakon1600-01506171
- PHENOTHIAZINE [WHO-DD]
- Q410846
- NCGC00091146-05
- MLS002152928
- Z104472694
- HSDB 5279
- PROMETHAZINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
- BRN 0143237
- Fenotiazina (INN-Spanish)
- HY-Y0055
- SCHEMBL9114
- SR-01000721844-3
- Phenothiazine,C12H9NS,92-84-2
- CHEMBL828
-
- MDL: MFCD00005015
- Inchi: 1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H
- Chave InChI: WJFKNYWRSNBZNX-UHFFFAOYSA-N
- SMILES: S1C2C(=CC=CC=2)NC2C1=CC=CC=2
- BRN: 143237
Propriedades Computadas
- Massa Exacta: 199.04600
- Massa monoisotópica: 199.04557
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 0
- Complexidade: 187
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: nothing
- Superfície polar topológica: 37.3
- XLogP3: 4.2
Propriedades Experimentais
- Cor/Forma: Yellow to green powder or flake crystals
- Densidade: 1.362
- Ponto de Fusão: 182-187 °C (lit.)
- Ponto de ebulição: 371 °C(lit.)
- Ponto de Flash: 202°C
- Índice de Refracção: 1.6353
- PH: 6 (10g/l, H2O, 20℃)(aqueous suspension)
- Solubilidade: 0.127mg/l
- Coeficiente de partição da água: 2 mg/L (25 ºC)
- Estabilidade/Prazo de validade: Stable. Combustible. Incompatible with strong oxidizing agents, strong acids. May discolour upon exposure to light.
- PSA: 37.33000
- LogP: 4.03280
- Pressão de vapor: 0.0±0.8 mmHg at 25°C
- Merck: 7252
- Sensibilidade: Light Sensitive
- Solubilidade: Soluble in diethyl ether, benzene, acetic acid, chloroform and petroleum Britain, slightly soluble in ethanol, insoluble in water.
Phenothiazine Informações de segurança
-
Símbolo:
- Pedir:dangerous
- Palavra de Sinal:Warning
- Declaração de perigo: H317,H413
- Declaração de Advertência: P280
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:1
- Código da categoria de perigo: 22-43-48/22-52/53
- Instrução de Segurança: S26-S36-S61-S36/37/39-S29
- CÓDIGOS DA MARCA F FLUKA:8-23
- RTECS:SN5075000
-
Identificação dos materiais perigosos:
- Condição de armazenamento:Store at room temperature
- Frases de Risco:R36/38; R43; R51/53
- TSCA:Yes
Phenothiazine Dados aduaneiros
- CÓDIGO SH:29343090
- Dados aduaneiros:
China Customs Code:
2934300000Overview:
2934300000. Compounds containing a phenothiazine ring system(Phenothiazine ring system, whether hydrogenated or not,Compounds not further fused ). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934300000. other compounds containing in the structure a phenothiazine ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Phenothiazine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1500510323-500g |
Phenothiazine |
92-84-2 | 97.5% | 500g |
¥ 235.3 | 2024-07-19 | |
Ambeed | A224816-25g |
Phenothiazine |
92-84-2 | 98% | 25g |
$5.0 | 2024-05-30 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P94810-500g |
Phenothiazine |
92-84-2 | 500g |
¥156.0 | 2021-09-08 | ||
Ambeed | A224816-1kg |
Phenothiazine |
92-84-2 | 98% | 1kg |
$23.0 | 2023-09-01 | |
Life Chemicals | F0266-2850-0.25g |
Phenothiazine |
92-84-2 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
Oakwood | 235702-1g |
10H-Phenothiazine |
92-84-2 | 98% | 1g |
$9.00 | 2024-07-19 | |
Oakwood | 235702-100g |
10H-Phenothiazine |
92-84-2 | 98% | 100g |
$36.00 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P94810-100g |
Phenothiazine |
92-84-2 | 100g |
¥56.0 | 2021-09-08 | ||
BAI LING WEI Technology Co., Ltd. | 235702-100g |
10H-Phenothiazine |
92-84-2 | 95% | 100g |
¥ 308 | 2022-04-26 | |
abcr | AB119356-5 kg |
Phenothiazine, 98%; . |
92-84-2 | 98% | 5 kg |
€332.00 | 2023-07-20 |
Phenothiazine Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 48 h, 120 °C
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 10 h, 130 °C; 130 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referência
- Transition-metal-free synthesis of phenothiazines from S-2-acetamidophenyl ethanethioate and ortho-dihaloarenesSynthetic Communications, 2017, 47(7), 710-715,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Thioacetamide , Cesium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide , Water ; 20 h, 120 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Ligand-free copper-catalyzed synthesis of diaryl thioethers from aryl halides and thioacetamideSynlett, 2011, (1), 134-138,
Synthetic Routes 4
Condições de reacção
1.1 Catalysts: Ferric citrate Solvents: Dimethylformamide ; 25 - 30 °C; 30 °C → 110 °C; 2 h, 110 °C
1.2 Reagents: Potassium carbonate ; 6 h, 110 °C
1.2 Reagents: Potassium carbonate ; 6 h, 110 °C
Referência
- Efficient and Regioselective Synthesis of Phenothiazine via Ferric Citrate Catalyzed C-S/C-N Cross-CouplingLetters in Organic Chemistry, 2019, 16(1), 16-24,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Iodine , Sulfur ; 30 min, 180 - 200 °C
Referência
- New class of potent antinociceptive and antiplatelet 10H-phenothiazine-1-acylhydrazone derivativesBioorganic & Medicinal Chemistry, 2004, 12(12), 3149-3158,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Sulfur , Hydrogen sulfide Catalysts: Iodine ; rt → 180 °C; 30 min, 180 °C
Referência
- Method of obtaining phenothiazine, Russian Federation, , ,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Sodium tert-butoxide Solvents: Ethyl acetate ; 2 h, 20 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- One-Pot Tandem Access to Phenothiazine Derivatives from Acetanilide and 2-Bromothiophenol via Rhodium-Catalyzed C-H Thiolation and Copper-Catalyzed C-N AminationJournal of Organic Chemistry, 2021, 86(9), 6622-6632,
Synthetic Routes 8
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Tetrabutylammonium cyanide Solvents: Acetonitrile ; 30 min, rt
Referência
- A highly selective phenothiazine-based fluorescence 'turn-on' indicator based on cyanide-promoted novel protection/deprotection mechanismChemical Communications (Cambridge, 2015, 51(42), 8809-8812,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
Referência
- Cyclohepta[b][1,4]benzothiazines and their diazine analogs. 1. Formation and reactions of cyclohepta[b][1,4]benzothiazinesBulletin of the Chemical Society of Japan, 1985, 58(1), 165-71,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Sulfur
Referência
- Zeolite-catalyzed thionation of diphenyl-type compoundsChinese Chemical Letters, 1997, 8(5), 381-384,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 10 h, 150 °C; 150 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Catalyst-free synthesis process of phenothiazine intermediate by cyclizaiton of 2-acetamidophenyl S-thioacetate and o-dihaloarene, China, , ,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Iodine , S8
Referência
- Microwave-assisted phenothiazine preparation by thionation of diphenylaminesSynthetic Communications, 1998, 28(2), 337-345,
Synthetic Routes 14
Condições de reacção
1.1 Reagents: Pinacolborane Catalysts: Triethylborane , Potassium hydroxide Solvents: Tetrahydrofuran ; 24 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 °C
Referência
- Combined KOH/BEt3 Catalyst for Selective Deaminative Hydroboration of Aromatic Carboxamides for Construction of LuminophoresOrganic Letters, 2020, 22(20), 8086-8090,
Synthetic Routes 15
Synthetic Routes 16
Synthetic Routes 17
Condições de reacção
1.1 Reagents: Iodine , Sulfur ; 100 °C
Referência
- Synthesis and anticonvulsant activity (chemo shock) of phenothiazine amino acid derivativesChemical Science Transactions, 2013, 2(1), 123-128,
Synthetic Routes 18
Condições de reacção
1.1 Reagents: S8 Catalysts: Iodine
Referência
- Thiation under microwave irradiation I: synthesis of phenothiazinesSulfur Letters, 1998, 21(5), 191-198,
Synthetic Routes 19
Synthetic Routes 20
Condições de reacção
1.1 Reagents: Sulfur Catalysts: 12-Tungstophosphoric acid
Referência
- Method for producing phenothiazine derivatives by cyclosulfurization of diphenylamine with sulfur, Japan, , ,
Synthetic Routes 21
Phenothiazine Raw materials
- Benzo[b]cyclohepta[e][1,4]thiazine
- 1,2-Diiodobenzene
- 2-Chloro Phenothiazine
- 10-Acetylphenothiazine
- 2-Bromoiodobenzene
- Ethanethioic acid,S-[2-(acetylamino)phenyl] ester
- 10H-Phenothiazine 5-Oxide
Phenothiazine Preparation Products
Phenothiazine Fornecedores
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:92-84-2)Phenothiazine
Número da Ordem:27247020
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Tuesday, 10 June 2025 11:02
Preço ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:92-84-2)Phenothiazine
Número da Ordem:27521763
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Tuesday, 10 June 2025 11:04
Preço ($):discuss personally
Amadis Chemical Company Limited
Membro Ouro
(CAS:92-84-2)Phenothiazine
Número da Ordem:A1205756
Estado das existências:in Stock
Quantidade:5kg
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 03:42
Preço ($):189.0
Phenothiazine Literatura Relacionada
-
In Ho Lee,Jun Yeob Lee RSC Adv. 2015 5 97903
-
Yuan Jay Chang,Po-Ting Chou,Yan-Zuo Lin,Motonori Watanabe,Chih-Jen Yang,Tsung-Mei Chin,Tahsin J. Chow J. Mater. Chem. 2012 22 21704
-
Iani S. Pere?eanu,Thomas J. J. Müller Org. Biomol. Chem. 2013 11 5127
-
Govardhana Babu Bodedla,K. R. Justin Thomas,Sandeep Kumar,Jwo-Huei Jou,Chieh-Ju Li RSC Adv. 2015 5 87416
-
Rajendra Kumar Konidena,K. R. Justin Thomas,Meenu Singh,Jwo-Huei Jou J. Mater. Chem. C 2016 4 4246
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Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92-84-2)Phenothiazine

Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito
Suzhou Senfeida Chemical Co., Ltd
(CAS:92-84-2)Phenothiazine

Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito